molecular formula C11H10N2O2 B3048485 2-benzyl-6-hydroxy-3(2H)-pyridazinone CAS No. 1708-46-9

2-benzyl-6-hydroxy-3(2H)-pyridazinone

Cat. No. B3048485
CAS RN: 1708-46-9
M. Wt: 202.21 g/mol
InChI Key: JXOUKUODPDOMDY-UHFFFAOYSA-N
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Description

2-benzyl-6-hydroxy-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of pyridazinone derivatives, which have been extensively studied for their diverse biological activities. In

Scientific Research Applications

Inhibitors of Genotype 1 HCV NS5B Polymerase

2-Benzyl-6-hydroxy-3(2H)-pyridazinone derivatives have been explored as inhibitors of genotype 1 HCV NS5B polymerase. These derivatives show promise in the field of antiviral therapy, particularly in treating hepatitis C. The synthesis, structure-activity relationships, and metabolic stability of these compounds have been extensively studied, offering insights into their potential therapeutic applications (Zhou et al., 2008) (Zhou et al., 2008) (Li et al., 2008) (Sergeeva et al., 2008).

Insect Growth Regulating Activity

Research has shown that certain pyridazinone derivatives, like this compound, possess insect growth-regulating properties. This makes them potential candidates for developing new insecticides. The effectiveness of these compounds has been demonstrated in preliminary bioassays against various insect species (Yun, 2008).

Anticancer Properties

Some derivatives of this compound have shown promising anticancer activity. These compounds have been evaluated against multiple human cancer cell lines, and certain derivatives exhibit significant inhibitory effects. This suggests their potential use in the development of new anticancer agents (Rathish et al., 2012).

Antihypertensive Activity

Derivatives of this compound have been synthesized and evaluated for their antihypertensive activity. These compounds have shown potential as new potassium channel activators, indicating their possible use in treating hypertension and related cardiovascular conditions (Bergmann & Gericke, 1990) (Bergmann & Gericke, 1990).

Cholinesterases Inhibition

Pyridazinone derivatives, including this compound, have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This property makes them potential therapeutic agents for Alzheimer's disease, as inhibition of these enzymes is a known strategy for managing the disease (Özçelik et al., 2019) (Özçelik et al., 2019).

Antioxidant and Antimicrobial Activity

This compound derivatives have shown potential as antioxidants and antimicrobial agents. Their ability to scavenge free radicals and inhibit the growth of various bacterial and fungal strains highlights their potential in the development of new therapeutic agents for treating infections and oxidative stress-related conditions (Saini et al., 2022).

properties

IUPAC Name

2-benzyl-1H-pyridazine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-6-7-11(15)13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOUKUODPDOMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350574
Record name 2-benzyl-6-hydroxy-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1708-46-9
Record name 2-benzyl-6-hydroxy-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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